molecular formula C9H9N3 B1611902 2-(1H-Imidazol-2-yl)aniline CAS No. 29528-25-4

2-(1H-Imidazol-2-yl)aniline

Cat. No.: B1611902
CAS No.: 29528-25-4
M. Wt: 159.19 g/mol
InChI Key: OHXHFXHOPMUAAK-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)aniline is a compound that features an imidazole ring fused to an aniline moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while aniline is an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-2-yl)aniline typically involves the cyclization of o-phenylenediamine with glyoxal or other aldehydes under acidic conditions. One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst, such as hydrochloric acid, to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(1H-Imidazol-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

    2-(1H-Benzimidazol-2-yl)aniline: Similar structure but with a benzimidazole ring.

    2-(1H-Imidazol-4-yl)aniline: The imidazole ring is substituted at a different position.

    2-(1H-Imidazol-1-yl)aniline: The nitrogen atoms in the imidazole ring are differently positioned.

Uniqueness: 2-(1H-Imidazol-2-yl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the imidazole ring relative to the aniline moiety allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXHFXHOPMUAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575880
Record name 2-(1H-Imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29528-25-4
Record name 2-(1H-Imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrobromide (50.0 mg, 0.207 mmol) and manganese dioxide (170 mg, 1.96 mmol) in N,N′-dimethylpropylenurea (2.0 mL) was heated at 150. (bath temp.). After 1 hour, the reaction mixture was cooled to room temperature, poured into a solution of hydroxylamine hydrochloride (0.5 g) in water (50 mL), and the resulting mixture was extracted with ethyl acetate. The separated organic layer was washed with brine, dried over magnesium sulfate, filtered, concentrated under reduced pressure. The crude residue was triturated with isopropylether, and the precipitate was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by preparative thin layer chromatography (silica-gel, ethyl acetate as the eluent) to give 2-(1H-imidazol-2-yl)aniline (20 mg, 61% yield).
Name
2-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrobromide
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylpropylenurea
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

By catalytic hydrogenation, using palladium on charcoal or Raney Nickel as catalyst, 2-(2-nitro-phenyl)-1H-imidazole, which is commercially obtainable, is converted into 2-(1H-imidazol-2-yl)-phenylaamine (U.S. Pat. No. 6,376,664).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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